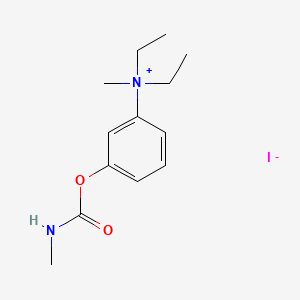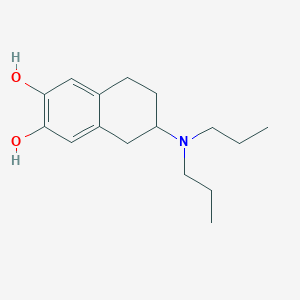
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADTN DIPROPYL 6,7 involves the catalytic tritium dehalogenation of a suitable dibromo precursor. This process is characterized by high-performance liquid chromatography (HPLC) and tritium nuclear magnetic resonance (NMR) spectroscopy . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the successful dehalogenation of the precursor.
Industrial Production Methods
Industrial production of ADTN DIPROPYL 6,7 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade catalysts and reactors to achieve the desired yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to remove any impurities and ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
ADTN DIPROPYL 6,7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted compounds.
Scientific Research Applications
ADTN DIPROPYL 6,7 has found utility in scientific research focused on exploring the impact of monoamine oxidase (MAO) enzymes on neurotransmitter metabolism. Through its competitive inhibition of MAO enzymes, it has provided valuable insights into the regulatory mechanisms of neurotransmitter activity . Additionally, it has been used as a tool to study dopaminergic receptors and their role in various neurological disorders .
Mechanism of Action
ADTN DIPROPYL 6,7 exerts its effects by binding to dopamine receptors in the brain. It acts as an agonist, meaning it activates these receptors and mimics the action of dopamine. This activation leads to the stimulation of downstream signaling pathways, including the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA). These pathways play a crucial role in regulating various physiological processes, including mood, movement, and cognition .
Comparison with Similar Compounds
Similar Compounds
N,N-Dipropyl-5,6-ADTN: Another dopamine receptor agonist with similar properties.
N,N-Dipropyl-DA: A dopamine analogue with similar metabolic profiles.
Uniqueness
ADTN DIPROPYL 6,7 is unique due to its high affinity for dopamine receptors and its ability to competitively inhibit monoamine oxidase enzymes. This makes it a valuable tool for studying the regulatory mechanisms of neurotransmitter activity and exploring potential therapeutic applications for neurological disorders .
Properties
CAS No. |
66185-60-2 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C16H25NO2/c1-3-7-17(8-4-2)14-6-5-12-10-15(18)16(19)11-13(12)9-14/h10-11,14,18-19H,3-9H2,1-2H3 |
InChI Key |
YNJJGTRJAAGQAD-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O |
Canonical SMILES |
CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O |
Synonyms |
2-(N,N-dipropyl)amino-6,7-dihydroxytetralin 2-(N,N-dipropyl)amino-6,7-dihydroxytetralin hydrobromide 6,7-dihydroxy-2-N,N-dipropylaminotetralin N,N-dipropyl-6,7-ADTN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide](/img/structure/B1220799.png)
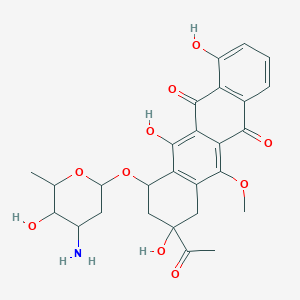
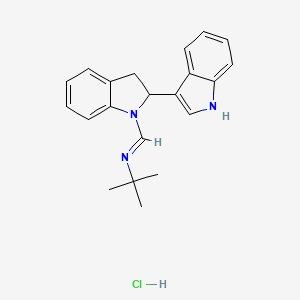
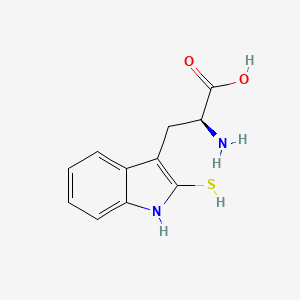

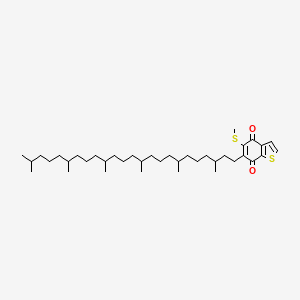
![(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1220809.png)


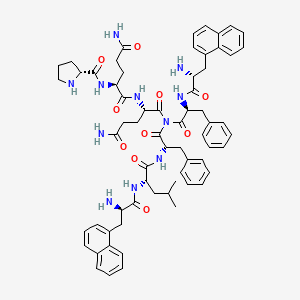


![(2'-Formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B1220819.png)
